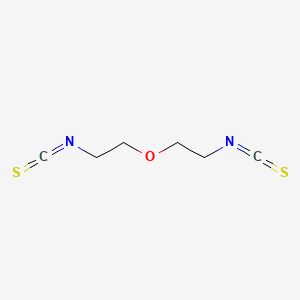

Ethane, 1,1'-oxybis[2-isothiocyanato-

Description

Ethane, 1,1'-oxybis[2-isothiocyanato-] (IUPAC name) is a sulfur-containing compound featuring two isothiocyanato (-N=C=S) groups attached to a central ethane backbone via an oxygen bridge. Isothiocyanates are known for their reactivity with nucleophiles, such as amines, forming thiourea derivatives, which are critical in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

103144-36-1 |

|---|---|

Molecular Formula |

C6H8N2OS2 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

1-isothiocyanato-2-(2-isothiocyanatoethoxy)ethane |

InChI |

InChI=1S/C6H8N2OS2/c10-5-7-1-3-9-4-2-8-6-11/h1-4H2 |

InChI Key |

BISOMDWMNMKPEL-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCN=C=S)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1’-oxybis[2-isothiocyanato- typically involves the reaction of ethylene glycol with thiophosgene. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{HOCH}_2\text{CH}_2\text{OH} + 2 \text{CSCl}_2 \rightarrow \text{O(CH}_2\text{CH}_2\text{NCS)}_2 + 2 \text{HCl} + 2 \text{SOCl}_2 ]

Industrial Production Methods

On an industrial scale, the production of Ethane, 1,1’-oxybis[2-isothiocyanato- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-oxybis[2-isothiocyanato- undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can react with nucleophiles to form addition products.

Polymerization: It can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Common reagents used in reactions with Ethane, 1,1’-oxybis[2-isothiocyanato- include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often requiring a solvent such as dichloromethane or tetrahydrofuran.

Major Products

The major products formed from reactions with Ethane, 1,1’-oxybis[2-isothiocyanato- depend on the specific reagents used. For example, reactions with amines can yield thiourea derivatives, while reactions with alcohols can produce thiocarbamate esters.

Scientific Research Applications

Ethane, 1,1’-oxybis[2-isothiocyanato- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethane, 1,1’-oxybis[2-isothiocyanato- involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are a subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethane, 1,1'-oxybis[2-isothiocyanato-] with key analogs based on substituent groups, molecular weight, and functional properties:

Reactivity and Thermodynamic Properties

Isothiocyanato vs. Methoxy Derivatives :

The isothiocyanato group’s electrophilic nature contrasts with the methoxy group’s electron-donating properties. For example, Ethane, 1,1'-oxybis[2-methoxy-] exhibits a boiling point of 162°C (liquid phase) and a Gibbs free energy of formation (ΔfG°) of -318 kJ/mol in the gas phase, indicating stability under standard conditions . In contrast, isothiocyanato derivatives are expected to have higher reactivity due to the -N=C=S group’s affinity for nucleophilic attack.Thioether vs. Halogenated Analogs :

Thioether-containing compounds (e.g., Ethane, 1,1'-oxybis[2-(ethylthio)-]) demonstrate reduced polarity compared to halogenated derivatives. The iodo-substituted compound (Ethane, 1,1'-oxybis[2-(2-iodoethoxy)]) has a molecular weight of 414.02, making it suitable for specialized applications requiring heavy atoms, such as X-ray crystallography . Chlorinated analogs like 1,1'-oxybis[3-chloropropane] (CAS 629-36-7) are effective alkylating agents due to the chloro group’s leaving-group ability .- Diisocyanates are pivotal in polyurethane production, whereas isothiocyanates are more commonly used in bioactive molecule synthesis due to their thiourea-forming capability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.